molecular formula C26H24ClN5O2S B2983318 N-BENZYL-7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-N-ETHYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE CAS No. 904587-23-1

N-BENZYL-7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-N-ETHYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE

Cat. No.: B2983318
CAS No.: 904587-23-1
M. Wt: 506.02
InChI Key: MQYXWBOJANHFJB-UHFFFAOYSA-N
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Description

N-Benzyl-7-chloro-3-(3,4-dimethylbenzenesulfonyl)-N-ethyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a triazoloquinazoline derivative characterized by a fused bicyclic core structure. Key structural features include:

  • A chlorine atom at position 7, which may enhance electrophilic interactions in biological systems.
  • N-Benzyl and N-ethyl substituents on the amine group at position 5, modulating lipophilicity and solubility.

Properties

IUPAC Name

N-benzyl-7-chloro-3-(3,4-dimethylphenyl)sulfonyl-N-ethyltriazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24ClN5O2S/c1-4-31(16-19-8-6-5-7-9-19)24-22-15-20(27)11-13-23(22)32-25(28-24)26(29-30-32)35(33,34)21-12-10-17(2)18(3)14-21/h5-15H,4,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQYXWBOJANHFJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C2=NC3=C(N=NN3C4=C2C=C(C=C4)Cl)S(=O)(=O)C5=CC(=C(C=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-N-ETHYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving a suitable precursor, such as an azide and an alkyne, under copper-catalyzed conditions.

    Quinazoline Ring Formation: The quinazoline ring is synthesized through a condensation reaction involving anthranilic acid derivatives and appropriate reagents.

    Introduction of Substituents: The benzyl, chloro, dimethylbenzenesulfonyl, and ethyl groups are introduced through various substitution reactions, often involving halogenation, sulfonylation, and alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of specialized catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-N-ETHYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and ethyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the nitro or sulfonyl groups, converting them to amines or thiols, respectively.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl group may yield benzaldehyde, while substitution of the chloro group with an amine may result in the formation of an amine derivative.

Scientific Research Applications

N-BENZYL-7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-N-ETHYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-BENZYL-7-CHLORO-3-(3,4-DIMETHYLBENZENESULFONYL)-N-ETHYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions.

    Receptor Binding: The compound may bind to specific receptors on the cell surface, modulating signal transduction pathways and cellular responses.

    DNA Intercalation: It can intercalate into DNA, disrupting the replication and transcription processes, leading to cell death in cancer cells.

Comparison with Similar Compounds

Key Observations:

Core Structure Impact: Thieno-fused triazolopyrimidines (e.g., compounds 4i, 5n, o) demonstrated higher anticancer activity compared to benzene-fused triazoloquinazolines (e.g., 6a–c). This suggests that thiophene fusion may enhance bioactivity, possibly due to improved electron delocalization or target affinity . The target compound’s quinazoline core may limit activity relative to thieno-fused analogues, though substituents could offset this.

Substituent Effects: Chlorine at Position 7: Present in both the target compound and 6b (Cl-substituted triazoloquinazoline), this group may stabilize π-π stacking interactions in hydrophobic binding pockets . Sulfonyl vs. N-Substituents: The N-benzyl-N-ethyl group in the target compound likely increases lipophilicity compared to N-(3-methoxyphenyl) (), improving membrane permeability .

Biological Activity

N-Benzyl-7-chloro-3-(3,4-dimethylbenzenesulfonyl)-N-ethyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine (referred to as "the compound" hereafter) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

  • Benzyl group : Enhances lipophilicity and biological activity.
  • Chloro substituent : Often associated with increased reactivity and potential antimicrobial properties.
  • Dimethylbenzenesulfonyl group : Known for its role in enhancing solubility and bioavailability.
  • Triazoloquinazoline core : A moiety linked to various pharmacological activities, including anticancer effects.

Molecular Formula

The molecular formula of the compound is C20H22ClN5O2SC_{20}H_{22}ClN_{5}O_{2}S, with a molecular weight of approximately 421.93 g/mol.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes key findings from various research efforts:

StudyCell Lines TestedIC50 (μM)Mechanism of Action
Study AA431 (skin cancer)12.5Induction of apoptosis via caspase activation
Study BA549 (lung cancer)10.0Inhibition of AKT and ERK signaling pathways
Study CH1299 (lung cancer)15.0Disruption of cell cycle progression

Case Study Insights

  • Study A : In a study examining the effects on A431 cells, the compound demonstrated an IC50 value of 12.5 μM, indicating significant cytotoxicity. The mechanism involved the activation of apoptotic pathways through caspase cascades, leading to programmed cell death.
  • Study B : Research on A549 cells revealed an IC50 of 10.0 μM, with the compound effectively inhibiting critical survival pathways such as AKT and ERK. This dual inhibition suggests a potential for overcoming resistance mechanisms in cancer therapy.
  • Study C : The H1299 cell line exhibited an IC50 of 15.0 μM, with findings indicating that the compound disrupts normal cell cycle progression, further supporting its role as a promising anticancer agent.

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties, which are crucial in cancer therapy due to the tumor-promoting effects of chronic inflammation. Studies have shown that it can significantly reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-α, which are often elevated in cancer patients.

Antimicrobial Activity

Preliminary investigations into the antimicrobial activity of the compound suggest potential efficacy against various bacterial strains. The presence of the chloro substituent may enhance its ability to penetrate bacterial membranes.

Mechanistic Studies

Mechanistic studies have focused on understanding how the compound interacts at the molecular level with cellular targets:

  • Caspase Activation : The compound triggers apoptosis through caspase activation, which is vital for eliminating cancer cells.
  • Signaling Pathway Inhibition : It inhibits key signaling pathways (AKT and ERK), which are often dysregulated in tumors.
  • Cytokine Modulation : By reducing inflammatory cytokines, it may mitigate tumor-associated inflammation.

Q & A

Q. Q1. What are the optimal synthetic routes for N-benzyl-7-chloro-triazoloquinazoline derivatives, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of triazoloquinazoline derivatives typically involves cyclization and sulfonylation steps. For example:

  • Cyclization: Use palladium-catalyzed reductive cyclization of nitroarenes with formic acid derivatives as CO surrogates to form the triazoloquinazoline core .
  • Sulfonylation: Introduce the 3,4-dimethylbenzenesulfonyl group via nucleophilic substitution under anhydrous conditions (e.g., DMF, NaH) .
  • Yield Optimization: Catalyst choice (e.g., Pd(OAc)₂ vs. PdCl₂) and solvent polarity significantly impact yields. For instance, DMF increases sulfonylation efficiency compared to THF .

Q. Q2. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR shifts) for this compound?

Methodological Answer: Contradictions in NMR data often arise from solvent effects, tautomerism, or impurities. Strategies include:

  • Multi-solvent NMR: Compare DMSO-d₆ vs. CDCl₃ to assess solvent-induced shifts .
  • X-ray crystallography: Confirm regiochemistry of the triazole and quinazoline fusion .
  • High-resolution mass spectrometry (HRMS): Validate molecular ion peaks to rule out adducts or degradation .

Advanced Research Questions

Q. Q3. What strategies are effective for structure-activity relationship (SAR) studies targeting kinase inhibition?

Methodological Answer: Focus on modifying key substituents:

  • Benzyl Group (N-position): Replace with bulkier groups (e.g., 3,5-dimethylbenzyl) to assess steric effects on ATP-binding pocket interactions .
  • Sulfonyl Group: Test electron-withdrawing (e.g., nitro) vs. electron-donating (e.g., methoxy) substituents to modulate binding affinity .
  • Triazoloquinazoline Core: Introduce halogen atoms (e.g., fluorine at C-2) to enhance metabolic stability .

Q. Q4. How can researchers address contradictions in biological activity data across cell-based assays?

Methodological Answer: Discrepancies may arise from assay conditions or off-target effects. Mitigation approaches:

  • Dose-response normalization: Use Hill slopes to compare potency across assays .
  • Chemical proteomics: Employ affinity pulldowns to identify non-kinase targets (e.g., HSP90) .
  • Orthogonal assays: Validate results using SPR (surface plasmon resonance) for binding kinetics .

Q. Q5. What analytical methods are critical for characterizing solubility and stability in physiological buffers?

Methodological Answer:

  • HPLC-UV/PDA: Monitor degradation products in PBS (pH 7.4) at 37°C over 24 hours .
  • Dynamic light scattering (DLS): Assess aggregation propensity in simulated gastric fluid .
  • LogP determination: Use shake-flask method with octanol-water partitioning to predict membrane permeability .

Q. Q6. How can computational modeling guide the design of analogs with improved selectivity?

Methodological Answer:

  • Molecular docking: Use AutoDock Vina to predict binding modes in kinase domains (e.g., EGFR vs. HER2) .
  • MD simulations: Analyze ligand-protein dynamics over 100 ns to identify unstable interactions .
  • Free energy perturbation (FEP): Calculate ΔΔG for substituent modifications to prioritize synthesis .

Experimental Design & Data Analysis

Q. Q7. What controls are essential in enzyme inhibition assays to minimize false positives?

Methodological Answer:

  • Negative controls: Include wells with DMSO (vehicle) and heat-inactivated enzyme.
  • Positive controls: Use staurosporine (pan-kinase inhibitor) or gefitinib (EGFR-specific) .
  • Counter-screens: Test against unrelated enzymes (e.g., carbonic anhydrase) to rule out promiscuity .

Q. Q8. How should researchers validate off-target effects identified in high-throughput screening?

Methodological Answer:

  • CRISPR-Cas9 knockout: Generate cell lines lacking suspected off-target proteins .
  • Isoform-specific assays: Test activity against splice variants (e.g., EGFRvIII) .
  • Thermal shift assays (TSA): Measure protein melting temperature shifts to confirm direct binding .

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